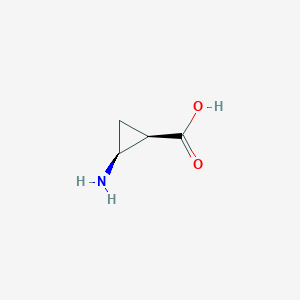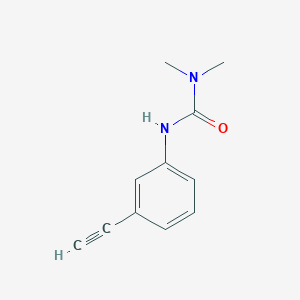
3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea is an organic compound with a unique structure that includes an ethynyl group attached to a phenyl ring, which is further connected to a dimethyl urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea typically involves the reaction of 3-ethynylaniline with dimethylcarbamoyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-ethynylaniline and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, typically in an organic solvent like dichloromethane or tetrahydrofuran.
Procedure: The 3-ethynylaniline is first dissolved in the solvent, followed by the addition of the base. Dimethylcarbamoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated derivatives like ethyl-phenyl-dimethyl-urea.
Substitution: Formation of substituted phenyl derivatives, depending on the electrophile used.
科学的研究の応用
3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The dimethyl urea moiety can form hydrogen bonds with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Erlotinib: A quinazoline derivative with a similar ethynyl-phenyl structure, used as an anticancer agent.
Gefitinib: Another quinazoline derivative with structural similarities, also used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor with a related structure, used in the treatment of breast cancer.
Uniqueness
3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea is unique due to its combination of an ethynyl group and a dimethyl urea moiety, which imparts distinct chemical and biological properties. Unlike the quinazoline derivatives, this compound has a simpler structure, making it easier to synthesize and modify for various applications.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
3-(3-ethynylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H12N2O/c1-4-9-6-5-7-10(8-9)12-11(14)13(2)3/h1,5-8H,2-3H3,(H,12,14) |
InChIキー |
BJXSCRKEWFHELH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


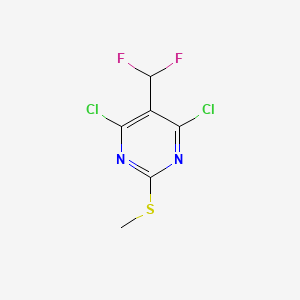

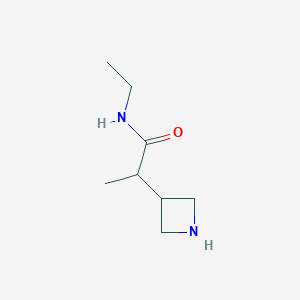

![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)

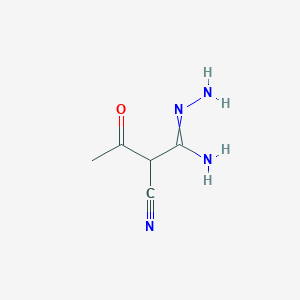
![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-](/img/structure/B12070176.png)
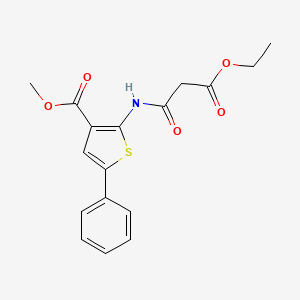

![1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene](/img/structure/B12070195.png)

